Ethylcarbaminomethyl-L-serine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-d4 involves the incorporation of deuterium atoms into the Apigenin molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in Apigenin with deuterium atoms using deuterated solvents under specific conditions.
Chemical Synthesis: Starting from deuterated precursors, Apigenin-d4 can be synthesized through a series of chemical reactions, including hydroxylation and cyclization reactions.
Industrial Production Methods: Industrial production of Apigenin-d4 typically involves large-scale chemical synthesis using deuterated precursors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired outcome .
Types of Reactions:
Oxidation: Apigenin-d4 can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert Apigenin-d4 into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the Apigenin-d4 molecule, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Apigenin-d4 can lead to the formation of quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Apigenin-d4 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Apigenin in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Research: Used in studies related to its anti-inflammatory, antioxidant, and anticancer properties.
Industrial Applications: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Apigenin-d4 involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Apigenin: The non-deuterated form of Apigenin, widely studied for its biological activities.
Luteolin: Another flavonoid with similar anti-inflammatory and antioxidant properties.
Quercetin: A flavonoid known for its wide range of health benefits.
Uniqueness of Apigenin-d4:
Deuterium Labeling: The incorporation of deuterium atoms makes Apigenin-d4 unique, as it allows for more precise tracking in metabolic and pharmacokinetic studies.
Enhanced Stability: Deuterium labeling can enhance the stability of the compound, making it more resistant to metabolic degradation .
Properties
CAS No. |
70745-84-5 |
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Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2S)-2-[[2-(ethylamino)-2-oxoethyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H14N2O4/c1-2-8-6(11)3-9-5(4-10)7(12)13/h5,9-10H,2-4H2,1H3,(H,8,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
SFBJKFMCZTWSIK-YFKPBYRVSA-N |
Isomeric SMILES |
CCNC(=O)CN[C@@H](CO)C(=O)O |
SMILES |
CCNC(=O)CNC(CO)C(=O)O |
Canonical SMILES |
CCNC(=O)CNC(CO)C(=O)O |
Synonyms |
A 748 A-748 ethylcarbaminomethyl-L-serine |
Origin of Product |
United States |
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